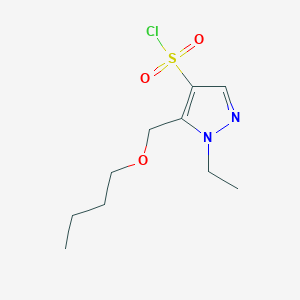
5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride, also known as BOP reagent, is a chemical compound commonly used in peptide synthesis. It is a coupling reagent that facilitates the formation of peptide bonds between amino acids during peptide synthesis. The use of BOP reagent has become increasingly popular due to its high efficiency and low toxicity.
Mechanism Of Action
The mechanism of action of 5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride reagent involves the activation of carboxylic acids through the formation of a mixed anhydride intermediate. 5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride reagent reacts with the carboxylic acid to form an activated intermediate that can then react with the amino group of the incoming amino acid. The reaction yields a peptide bond between the two amino acids. The use of 5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride reagent as a coupling reagent has been shown to be highly efficient, leading to high yields of peptide products.
Biochemical and Physiological Effects
5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride reagent has been shown to be relatively non-toxic and has no significant biochemical or physiological effects. However, it is important to handle 5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride reagent with care, as it can cause irritation to the skin and eyes.
Advantages And Limitations For Lab Experiments
The use of 5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride reagent in peptide synthesis has several advantages, including high efficiency, low toxicity, and ease of use. 5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride reagent is also compatible with a wide range of amino acids and solvents. However, 5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride reagent has some limitations, including its sensitivity to moisture and air. It is important to store 5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride reagent in a dry and air-free environment to prevent degradation and loss of reactivity.
Future Directions
There are several future directions for the use of 5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride reagent in peptide synthesis. One potential direction is the development of new coupling reagents with improved efficiency and selectivity. Another direction is the use of 5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride reagent in the synthesis of complex peptides and peptide conjugates, such as glycopeptides and lipopeptides. Additionally, the use of 5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride reagent in the synthesis of peptide-based drugs and therapeutic agents is an area of active research.
Synthesis Methods
The synthesis of 5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride reagent involves the reaction of 4-sulfonyl chloride pyrazole with butoxymethylamine and triethylamine in the presence of dimethylformamide. The reaction yields 5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride reagent as a white crystalline solid with a purity of over 99%. The synthesis method of 5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride reagent is relatively simple, and the reagent can be easily obtained in large quantities.
Scientific Research Applications
5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride reagent is widely used in peptide synthesis due to its high efficiency and low toxicity. It is commonly used as a coupling reagent in the synthesis of peptides and peptide conjugates. 5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride reagent has been shown to be effective in the synthesis of various peptides, including difficult sequences, cyclic peptides, and side-chain modified peptides. The use of 5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride reagent in peptide synthesis has led to the discovery of new peptide-based drugs and therapeutic agents.
properties
IUPAC Name |
5-(butoxymethyl)-1-ethylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-3-5-6-16-8-9-10(17(11,14)15)7-12-13(9)4-2/h7H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKINHCDVJBRXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1CC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]prop-2-enamide](/img/structure/B2781748.png)
![2-Chloro-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]acetamide](/img/structure/B2781749.png)
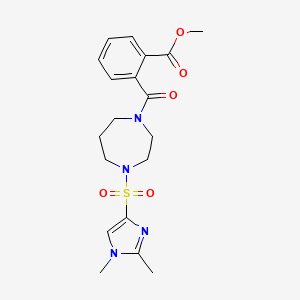
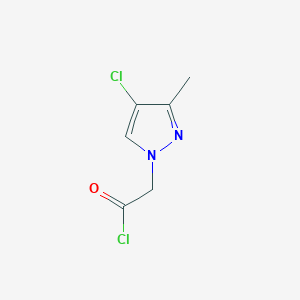
![2-((4-Chlorophenyl)thio)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2781752.png)
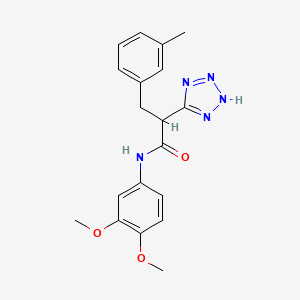



![N-(6-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2781761.png)
![N2-[4-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine](/img/structure/B2781765.png)
![2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B2781766.png)
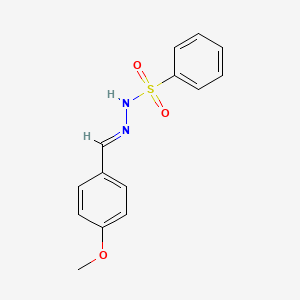
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2781770.png)